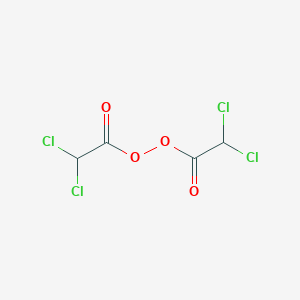

Dichloroacetyl peroxide

Cat. No. B8595399

M. Wt: 255.9 g/mol

InChI Key: LACJUMMFBDWVHD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05831131

Procedure details

A beaker was loaded with 1.25 g of lithium hydroxide monohydrate (30 mmoles), 28 mL of water, 90 mL of Freon® 113, 3.07 mL of 30% aqueous hydrogen peroxide (30 mmoles), and finally 1.64 mL of dichloroacetyl chloride (17 mmoles) with ice bath cooling. An ultrasonic horn connected to a 40 Khz, 150 watt Dukane power source was immediately started up at 75% maximum power and lowered into the reaction mixture. After 15 seconds, the ultrasonic horn was turned off and the reaction mixture poured into a prechilled 250 mL Erlenmeyer flask sitting on dry ice. The reaction mixture was first allowed to freeze solid and then warmed with swirling. As soon as the Freon® 113 phase has thawed entirely to 90 mL of fluid, a 5.0 mL sample was drawn and found to take 4.5 mL of 0.1N sodium thiosulfate in iodometric titration (yield 48% based on starting dichloroacetyl chloride).

Name

lithium hydroxide monohydrate

Quantity

1.25 g

Type

reactant

Reaction Step One

Name

sodium thiosulfate

Quantity

4.5 mL

Type

reactant

Reaction Step Two

Yield

48%

Identifiers

|

REACTION_CXSMILES

|

[OH2:1].[OH-:2].[Li+].OO.[Cl:6][CH:7]([Cl:11])[C:8](Cl)=[O:9].S([O-])([O-])(=O)=S.[Na+].[Na+]>O>[Cl:6][CH:7]([Cl:11])[C:8]([O:1][O:2][C:8](=[O:9])[CH:7]([Cl:11])[Cl:6])=[O:9] |f:0.1.2,5.6.7|

|

Inputs

Step One

|

Name

|

lithium hydroxide monohydrate

|

|

Quantity

|

1.25 g

|

|

Type

|

reactant

|

|

Smiles

|

O.[OH-].[Li+]

|

|

Name

|

|

|

Quantity

|

3.07 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

|

Name

|

|

|

Quantity

|

1.64 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)Cl)Cl

|

|

Name

|

|

|

Quantity

|

28 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

sodium thiosulfate

|

|

Quantity

|

4.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=S)(=O)([O-])[O-].[Na+].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the reaction mixture poured into a prechilled 250 mL Erlenmeyer flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed

|

Outcomes

Product

Details

Reaction Time |

15 s |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC(C(=O)OOC(C(Cl)Cl)=O)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 48% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |